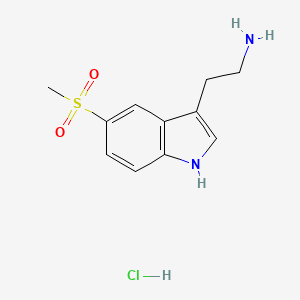
2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl
Overview
Description
“2-(Methylsulfonyl)ethanamine” is a chemical compound with the CAS Number: 49773-20-8 . It has a molecular weight of 123.18 . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C . It appears as a liquid .
“2-(Methylsulfonyl)ethanamine hydrochloride” is another compound with the CAS Number: 104458-24-4 . It has a molecular weight of 159.64 . This compound is stored at room temperature and appears as a crystal - powder .
Molecular Structure Analysis
The Inchi Code for “2-(Methylsulfonyl)ethanamine” is 1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3 . For “2-(Methylsulfonyl)ethanamine hydrochloride”, the Inchi Code is 1S/C3H9NO2S.ClH/c1-7(5,6)3-2-4;/h2-4H2,1H3;1H .Physical And Chemical Properties Analysis
“2-(Methylsulfonyl)ethanamine” is a liquid and “2-(Methylsulfonyl)ethanamine hydrochloride” appears as a crystal - powder . The storage temperature for “2-(Methylsulfonyl)ethanamine” is 2-8°C and for “2-(Methylsulfonyl)ethanamine hydrochloride” is room temperature .Scientific Research Applications
Oxidation Studies : Shankarlingaiah, Manjunatha, and Puttaswamy (2015) investigated the oxidation of Naratriptan, an indole derivative, with chloramine-T in an alkaline medium. This study provides insights into the mechanistic aspects of redox systems involving indole derivatives, potentially relevant to compounds like 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl (Shankarlingaiah et al., 2015).
Enzyme Inhibition and Antibacterial Activities : Ozdemir, Arslan, and Hamurcu (2010) synthesized ethane sulfonic acid hydrazide derivatives and investigated their antibacterial activities and inhibition activities on carbonic anhydrase II. This type of research might be applicable to exploring the biological activities of 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl (Ozdemir et al., 2010).
Coenzyme M Analogues Studies : Research by Gunsalus, Romesser, and Wolfe (1978) on the synthesis and activity of 2-(methylthio)ethanesulfonate analogues in the methyl coenzyme M reductase system provides a framework for understanding the role of sulfonate compounds in biological systems, which could be relevant to the compound of interest (Gunsalus et al., 1978).
S-Adenosylmethionine Research : Fontecave, Atta, and Mulliez (2004) discussed the use of S-adenosylmethionine (SAM) in various biochemical processes. This research offers a broader understanding of how sulfonium compounds, similar in some aspects to 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl, function in biological systems (Fontecave et al., 2004).
Synthesis of Substituted Indoles : Zhang, Wang, Chen, Liu, Liu, and Dai (2018) developed a method for the 2-sulfonylation of substituted indoles and N-methylpyrrole, which could be relevant for the synthesis or modification of 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl (Zhang et al., 2018).
Rhodium-Catalyzed Hydrosilylation Reaction : Wang, Qiao, Zhang, Yang, Zhao, and Fu (2015) discussed a rhodium-catalyzed hydrosilylation of N-sulfonyl-1,2,3-triazoles, which could offer insights into the synthesis and modification of compounds like 2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl (Wang et al., 2015).
Safety and Hazards
For “2-(Methylsulfonyl)ethanamine”, the hazard statements include H314 and the precautionary statements include P280-P305+P351+P338-P310 . For “2-(Methylsulfonyl)ethanamine hydrochloride”, the hazard statements include H302, H315, H319, H332, H335 and the precautionary statements include P261, P280, P305, P338, P351 .
properties
IUPAC Name |
2-(5-methylsulfonyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S.ClH/c1-16(14,15)9-2-3-11-10(6-9)8(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNZKVVQSVWXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Methylsulfonyl)-1H-indol-3-yl)ethanamine HCl | |
CAS RN |
2007920-63-8 | |
| Record name | 1H-Indole-3-ethanamine, 5-(methylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





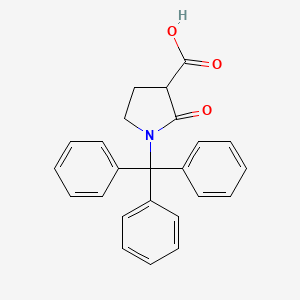
![(4-(1-(4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1653783.png)

![2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1653787.png)
![3-[(4-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1653790.png)

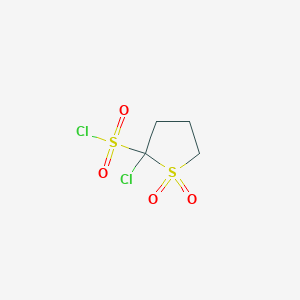
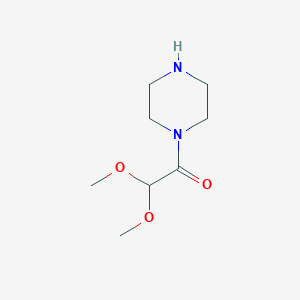
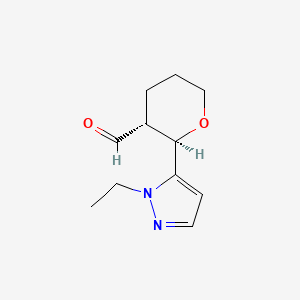
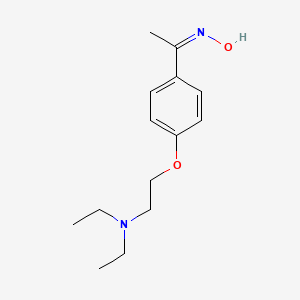
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1653799.png)
